N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles which potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Brand Name: Vulcanchem
CAS No.: 1445583-48-1
VCID: VC0149885
InChI: InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)
SMILES: CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C
Molecular Formula: C20H29N3O2
Molecular Weight: 343.5 g/mol

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide

CAS No.: 1445583-48-1

Cat. No.: VC0149885

Molecular Formula: C20H29N3O2

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide - 1445583-48-1

Specification

CAS No. 1445583-48-1
Molecular Formula C20H29N3O2
Molecular Weight 343.5 g/mol
IUPAC Name N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide
Standard InChI InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)
Standard InChI Key IXUYMXAKKYWKRG-UHFFFAOYSA-N
SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C
Canonical SMILES CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C
Appearance Assay:≥98%A solution in methanol

Introduction

Chemical Structure and Properties

Structural Characteristics

N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide possesses a complex chemical structure featuring an indole core with specific substituents. The compound contains a pentyl chain attached to the nitrogen atom of the indole ring (position 1), and a carboxamide group at position 3 . This carboxamide group is linked to a 2,2-dimethylpropyl group that also carries an aminocarbonyl function, creating a complex side chain that contributes to the compound's unique properties.

The indole core provides aromaticity and planarity, while the various functional groups introduce three-dimensionality and multiple sites for potential interactions with biological targets. The amide bonds present in the structure can act as both hydrogen bond donors and acceptors, potentially facilitating recognition by and interaction with proteins and other biological macromolecules.

Synthesis Approaches

Synthetic Challenges and Considerations

The synthesis of this complex indole derivative presents several challenges that researchers must address:

  • Regioselectivity during the functionalization of the indole ring, particularly when introducing substituents at specific positions

  • Protection/deprotection strategies may be necessary to prevent unwanted reactions at multiple reactive sites

  • Control of stereochemistry during the coupling reactions, especially when forming the amide bonds

  • Potential side reactions due to the presence of multiple reactive functional groups

  • Purification of the final product from reaction mixtures and intermediates

Advanced synthetic techniques such as transition metal-catalyzed reactions, microwave-assisted synthesis, or flow chemistry might offer advantages for the preparation of this compound, potentially leading to improved yields, reduced reaction times, or enhanced selectivity compared to conventional methods.

Analytical Identification and Characterization

Spectroscopic Methods

Various spectroscopic techniques are essential for the identification and characterization of N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide. These techniques provide complementary information about the compound's structure and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy would be particularly valuable for structural confirmation. The compound's ¹H-NMR spectrum would likely display characteristic signals for the aromatic protons of the indole ring (approximately 7-8 ppm), the indole C2-H proton (~7.5 ppm), and the protons of the pentyl chain (0.5-2 ppm). The ¹³C-NMR spectrum would show signals for the carbonyl carbons (~170 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons (10-40 ppm).

Mass Spectrometry (MS) would confirm the molecular weight of the compound, with an expected molecular ion peak at m/z 343 . Fragmentation patterns would provide additional structural information, particularly regarding the arrangement of functional groups.

Infrared Spectroscopy (IR) would reveal characteristic absorption bands for functional groups present in the molecule, including N-H stretching (~3300-3500 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), aromatic C=C stretching, and C-H stretching bands.

Chromatographic Techniques

Chromatographic methods play a crucial role in the purification and analysis of this compound:

High-Performance Liquid Chromatography (HPLC) is particularly useful for purity assessment and quantification. Reversed-phase HPLC using C18 columns and appropriate mobile phase compositions (typically mixtures of water and organic solvents such as acetonitrile or methanol, often with buffer additives) would be effective for separating this compound from impurities or related substances.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) can provide both separation and identification capabilities, although derivatization might be necessary due to the compound's relatively high molecular weight and the presence of polar functional groups.

Thin-Layer Chromatography (TLC) serves as a rapid screening method for reaction monitoring and preliminary purity assessment, using appropriate solvent systems such as mixtures of dichloromethane, methanol, and ammonia or other basic modifiers.

Structural Verification Parameters

The following table summarizes key spectral features that would be expected in the characterization of this compound:

Analytical TechniqueExpected Key Features
¹H-NMRIndole aromatic protons (7-8 ppm); N-CH₂ signals (4.0-4.2 ppm); terminal methyl of pentyl chain (0.8-0.9 ppm); t-butyl group singlet (0.9-1.1 ppm)
¹³C-NMRCarbonyl carbons (~170 ppm); indole carbons (120-140 ppm); quaternary carbons; methylene and methyl carbons of pentyl chain (10-40 ppm)
Mass SpectrumMolecular ion peak at m/z 343; fragmentation patterns showing loss of pentyl chain and other characteristic fragments
IR SpectrumN-H stretching (3300-3500 cm⁻¹); C=O stretching (1650-1700 cm⁻¹); aromatic C=C stretching (1600, 1500 cm⁻¹); C-H stretching (2800-3000 cm⁻¹)

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